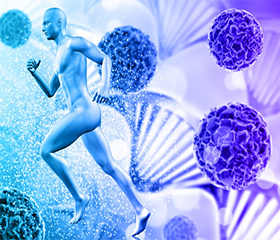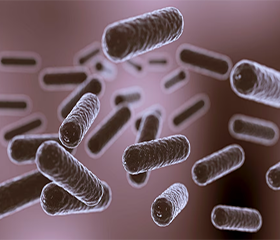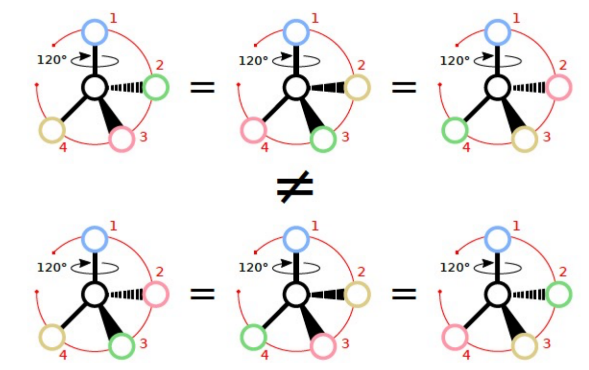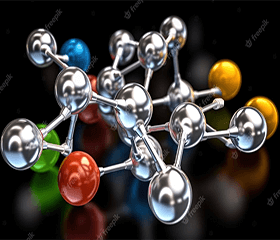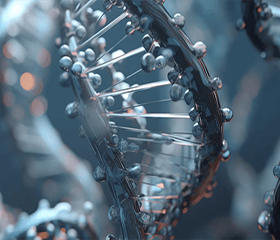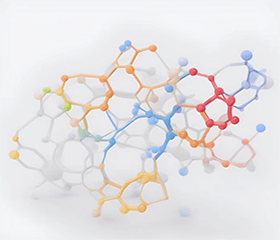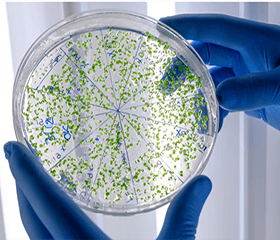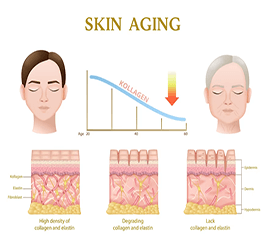In biology, cell signaling is part of any communication process that governs basic activities of cells and coordinates multiple-cell actions. It refers to the various sequences of molecular events that mark a cell’s response to its environment, whether that entails interaction with another cell or other external cues. The ability of cells to perceive and correctly respond to their microenvironment is the basis of development, tissue repair, and immunity, as well as normal tissue homeostasis. Errors in signaling interactions and cellular information processing may cause diseases such as cancer, autoimmunity, and diabetes.
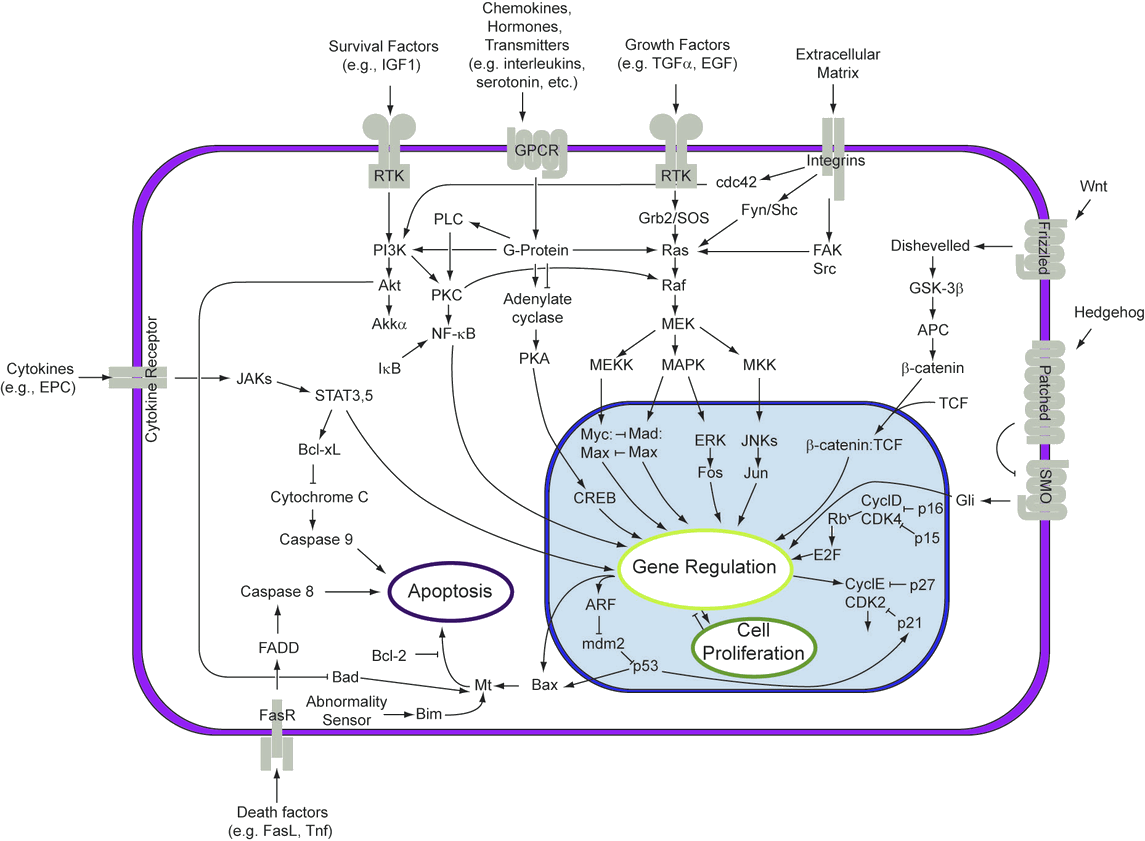
A common flow for a signaling pathway involves the binding of a ligand to a receptor, protein modification by enzymes like kinases, assembly of signaling complexes and activation of secondary messengers, and ultimately alterations in the actions of transcription factors or other effectors of the transcriptome or proteome. In summary, cell signaling defines the very notion of a cell being alive. Systems biology studies the underlying structure of cell-signaling networks and how changes in these networks may affect the transmission and flow of information (signal transduction). Such networks are complex systems in their organization and may exhibit a number of emergent properties, including bistability and ultrasensitivity. Analysis of cell-signaling networks requires a combination of experimental and theoretical approaches, including the development and analysis of simulations and modeling.
Signaling agents could be physical agents like mechanical pressure, voltage, temperature, light etc. or chemical agents like peptides, steroids, terpenoids, etc. Better to say, every molecule has some or some signaling consequences. it may be food material or pathogen-associated patterns, or it may be oxygen-level or carbon di oxide or it may be specially biosynthesised signaling molecules like hormones and ferromones (ektohormones). Signaling molecules greatly vary in their physico chemical properties such as solubilities (hydrophobic or hydrophillic) Some of the signaling molecules are gaseous, such as nitric oxide. Diseases are characterized by dysregulation of biological pathways that can result from infections, environmental factors, genetic mutations, or lifestyle. Such dysregulation alters the expression of proteins in multiple cellular pathways, leading to changes in growth, differentiation, or apoptosis. Thus, it has always been a challenging task to identify drugs that can restore affected individuals to a healthy state.
Major cell signaling pathways are conserved from yeast to humans due to their critical roles in development and adult homeostasis. In the last 30 years, pathway deregulation has been implicated in multiple disease areas, especially cancer. Loss of control of cell cycle, apoptosis, growth and survival signaling pathways such as MAPK or Wnt signaling have been identified as some of the hallmarks of cancer and metastasis. Over the last decade, applications of signaling pathway approaches have had a significant impact on drug discovery and development, especially in the areas of tumorigenesis and metastasis. Targeting signaling pathways identified as cancer hallmarks enabled the discovery of multiple marketed drugs, such as Bcr/Abl kinase inhibitors, imatinibmesylate (Gleevec; Novartis) and dasatinib (Sprycel, Bristol Myers Squibb). These drugs have been demonstrated to inhibit a key signaling target or multiple targets. As a result, they modulate the aberrant signaling activities linked with diseases.
Subsequently, great efforts have been undertaken in both academic labs and pharmaceutical industries to identify novel signaling components in tumorigenesis and metastasis pathways using siRNA and chemogenomic approaches. Therefore, during drug discovery processes, monitoring the outcomes of targeting cell signaling becomes essential since the readouts can be applied for target identification and validation, as well as lead identification and assessment. Furthermore, the optimization of drug candidates and deep dissection of mechanisms of action require cellular measurements of the signaling pathway activities.
